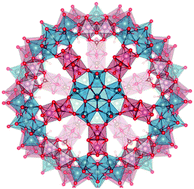The mechanism of CO2 hydration: a porous metal oxide nanocapsule catalyst can mimic the biological carbonic anhydrase role†‡
Chemical Communications Pub Date: 2015-08-28 DOI: 10.1039/C5CC06423F
Abstract
The mechanism for the hydration of CO2 within a Keplerate nanocapsule is presented. A network of hydrogen bonds across the water layers in the first metal coordination sphere facilitates the proton abstraction and nucleophilic addition of water. The highly acidic properties of the polyoxometalate cluster are crucial for explaining the catalysed hydration.


Recommended Literature
- [1] Hierarchical structural silica-fiber-woven/mullite-whisker material prepared by surface etching and gas-phase reaction†
- [2] Improving high-rate performance of mesoporous Li2FeSiO4/Fe7SiO10/C nanocomposite cathode with a mixed valence Fe7SiO10 nanocrystal†
- [3] Electron impact studies on organo-beryllium and -aluminium compounds
- [4] Photochromic diarylethene induced fluorescence switching materials constructed by non-covalent interactions
- [5] Mercaptothiadiazole capped gold nanoparticles as fluorophore for the determination of nanomolar mercury(ii) in aqueous solution in the presence of 50 000-fold major interferents†
- [6] B(C6F5)3-catalyzed β-C(sp3)–H alkylation of tertiary amines with 2-aryl-3H-indol-3-ones†
- [7] Nickel/briphos-catalyzed transamidation of unactivated tertiary amides†
- [8] Composition-dependent electronic energy relaxation dynamics of metal domains as revealed by bimetallic Au144−xAgx(SC8H9)60 monolayer-protected clusters
- [9] Intercalation and reactions of CO under single layer graphene/Ni(111): the role of vacancies
- [10] Three-dimensional protein microarrays fabricated on reactive microsphere modified COC substrates†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 107016-79-5









